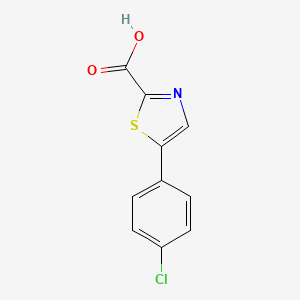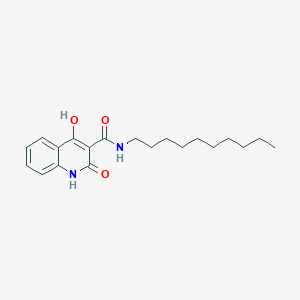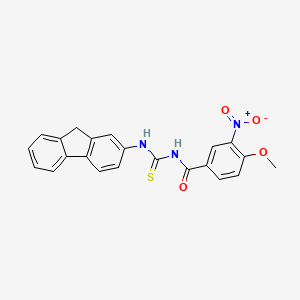![molecular formula C20H28N4O3S B12451959 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate](/img/structure/B12451959.png)
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-1-yl 4-methylbenzenesulfonate is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate typically involves multiple steps. The triazole ring can be synthesized through the reaction of isopropylamine and methylhydrazine with a suitable precursor, followed by cyclization. The bicyclic octane structure is introduced through a Diels-Alder reaction or similar cycloaddition reactions. The final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolone derivatives.
Reduction: The compound can be reduced to modify the triazole ring or the bicyclic structure.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazolone derivatives, while substitution reactions can introduce various functional groups to the molecule .
Applications De Recherche Scientifique
3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[32
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Mécanisme D'action
The mechanism of action of 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Bicyclic Compounds: Similar to compounds used in pharmaceuticals for their stability and bioavailability.
Uniqueness
What sets 3-(3-Isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl 4-methylbenzenesulfonate apart is its unique combination of a triazole ring and a bicyclic structure, which can confer both stability and biological activity. This makes it a valuable compound for further research and development in various fields .
Propriétés
Formule moléculaire |
C20H28N4O3S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H28N4O3S/c1-13(2)19-23-22-15(4)24(19)17-11-16-9-10-20(12-17,21-16)27-28(25,26)18-7-5-14(3)6-8-18/h5-8,13,16-17,21H,9-12H2,1-4H3 |
Clé InChI |
HWVOOMZUFSPQHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC23CCC(N2)CC(C3)N4C(=NN=C4C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)


![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)


![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12451968.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12451977.png)
